2-(15N)azanyl(13C)guanidine;sulfuric acid
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Overview
Description
2-(15N)azanyl(13C)guanidine;sulfuric acid is a compound that incorporates isotopically labeled nitrogen and carbon atoms. This compound is particularly useful in scientific research due to its unique isotopic composition, which allows for detailed studies in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(15N)azanyl(13C)guanidine typically involves the reaction of isotopically labeled amines with activated guanidine precursors. Thiourea derivatives are commonly used as guanidylating agents, often in the presence of coupling reagents or metal catalysts . Another efficient guanidylating agent is S-methylisothiourea . The reaction conditions usually involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of isotopically labeled guanidines often involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This includes the use of automated synthesis equipment and stringent quality control measures to ensure the isotopic purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(15N)azanyl(13C)guanidine undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the guanidine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed under anhydrous conditions.
Substitution: Various nucleophiles such as halides, amines, and thiols; often carried out in polar aprotic solvents.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of urea derivatives, while reduction can yield amines. Substitution reactions can produce a wide range of substituted guanidines .
Scientific Research Applications
2-(15N)azanyl(13C)guanidine is used extensively in scientific research due to its isotopic labels, which make it an excellent tracer in various studies . Some of its applications include:
Chemistry: Used in mechanistic studies to trace reaction pathways and intermediates.
Biology: Employed in metabolic studies to track the incorporation and transformation of nitrogen and carbon in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of drugs.
Industry: Applied in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-(15N)azanyl(13C)guanidine involves its interaction with various molecular targets and pathways. In biological systems, it can act as a substrate or inhibitor for enzymes involved in nitrogen and carbon metabolism. The isotopic labels allow for precise tracking of these interactions, providing detailed insights into the compound’s effects .
Comparison with Similar Compounds
Similar Compounds
Guanidine-13C,15N3: Another isotopically labeled guanidine with similar applications in research.
Guanidine-15N3: Labeled with nitrogen-15, used in similar studies but without the carbon-13 label.
Uniqueness
2-(15N)azanyl(13C)guanidine is unique due to its dual isotopic labeling, which provides more comprehensive data in studies involving both nitrogen and carbon metabolism. This dual labeling makes it particularly valuable in complex studies where both elements play crucial roles .
Properties
Molecular Formula |
CH10N4O8S2 |
---|---|
Molecular Weight |
275.21 g/mol |
IUPAC Name |
2-(15N)azanyl(13C)guanidine;sulfuric acid |
InChI |
InChI=1S/CH6N4.2H2O4S/c2-1(3)5-4;2*1-5(2,3)4/h4H2,(H4,2,3,5);2*(H2,1,2,3,4)/i1+1,2+1,3+1,4+1,5+1;; |
InChI Key |
PKPQSLLUSSOMAM-LADJETRWSA-N |
Isomeric SMILES |
[13C](=[15N][15NH2])([15NH2])[15NH2].OS(=O)(=O)O.OS(=O)(=O)O |
Canonical SMILES |
C(=NN)(N)N.OS(=O)(=O)O.OS(=O)(=O)O |
Origin of Product |
United States |
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